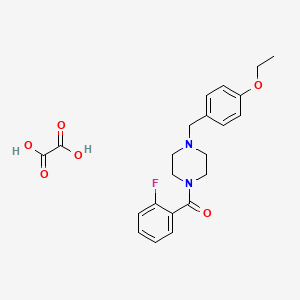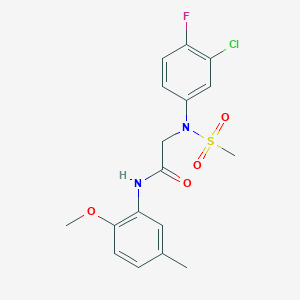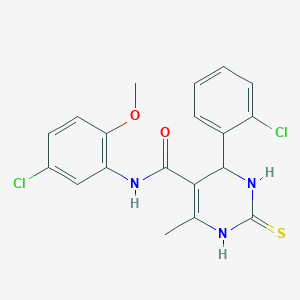![molecular formula C19H24O3 B4938717 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene, also known as MMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPE is a member of the family of alkylphenols, which are organic compounds that are commonly used in the production of detergents, plastics, and other industrial products. In recent years, MMPE has gained attention for its potential use as a research tool in various fields of biology and chemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene is not fully understood, but it is thought to involve the binding of the compound to specific receptors or proteins within cells. This binding can then lead to the activation of signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene in lab experiments is its relatively low cost and availability. Additionally, this compound has been shown to have a high degree of specificity for certain PKC isoforms, which can be useful in studying the effects of these proteins on cellular processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are a number of potential future directions for research into 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene and its applications. One area of interest is in the development of more specific and potent PKC activators, which could have implications for the treatment of diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the potential toxic effects of this compound need to be further explored in order to ensure its safe use in scientific research.
Métodos De Síntesis
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with 2-methoxy-4-methylphenol in the presence of a base catalyst. The resulting product can then be further modified through the addition of ethylene oxide to produce the final compound, this compound.
Aplicaciones Científicas De Investigación
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene has been shown to have a number of potential applications in scientific research. One area of interest is in the study of cell signaling pathways, particularly those involving the protein kinase C (PKC) family. This compound has been shown to activate certain isoforms of PKC, which can lead to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13-6-9-17(18(12-13)20-5)21-10-11-22-19-15(3)8-7-14(2)16(19)4/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTOQOBXPHHDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)

![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)



![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4938724.png)

![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![ethyl 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4938749.png)
